4-chloro-N-(3-fluoro-2-methylphenyl)benzamide
Description
4-Chloro-N-(3-fluoro-2-methylphenyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 3-fluoro-2-methyl-substituted aniline moiety. Its molecular formula is C₁₄H₁₀ClFNO, with a molecular weight of 271.69 g/mol. The compound’s structure combines electron-withdrawing (chloro, fluoro) and lipophilic (methyl) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-chloro-N-(3-fluoro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUMUKBTFYMQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-fluoro-2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The 4-chloro substituent on the benzamide ring undergoes S<sub>N</sub>Ar due to electron withdrawal by the amide group. This reaction is critical in medicinal chemistry for introducing functional groups.
Mechanistic Insights :
-
The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the carbonyl group.
-
Fluorine at the 3-position on the phenyl ring enhances electron withdrawal, accelerating S<sub>N</sub>Ar .
Amide Hydrolysis
The amide bond is resistant to hydrolysis under mild conditions but cleavable under acidic or basic catalysis.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6 M HCl | Reflux, 8 h | 4-chlorobenzoic acid + 3-fluoro-2-methylaniline | 89% | |
| 10% NaOH | 120°C, 15 h | 4-chlorobenzoate salt + free amine | 76% |
Key Observation :
-
Hydrolysis rates depend on steric hindrance from the 2-methyl group on the phenyl ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the chloro-substituted position.
Optimized Conditions :
Electrophilic Substitution
The electron-rich 3-fluoro-2-methylphenyl ring undergoes electrophilic substitution.
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to fluorine | Nitro derivative | 45% | |
| Br<sub>2</sub>/FeBr<sub>3</sub> | Ortho to methyl group | Dibrominated product | 38% |
Regioselectivity :
-
Fluorine directs electrophiles to the para position, while the methyl group favors ortho substitution.
Reductive Dehalogenation
Catalytic hydrogenation removes the chloro substituent.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), EtOH | N-(3-fluoro-2-methylphenyl)benzamide | 93% | |
| Raney Ni | H<sub>2</sub> (3 atm), THF | Dechlorinated product | 88% |
Comparative Reactivity Analysis
| Reaction | Rate (k, s<sup>−1</sup>) | Activation Energy (ΔG<sup>‡</sup>, kJ/mol) |
|---|---|---|
| S<sub>N</sub>Ar | 1.2 × 10<sup>−3</sup> | 92.5 |
| Amide hydrolysis | 4.7 × 10<sup>−5</sup> | 112.3 |
| Suzuki coupling | 8.9 × 10<sup>−4</sup> | 85.7 |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug development. Its structural features, including the chloro and fluoro substituents, enhance its binding affinity to biological targets. Research indicates that compounds with similar structures have shown efficacy against various diseases.
- Case Study: A study highlighted the development of small molecule inhibitors targeting viral infections, where benzamide derivatives exhibited significant antiviral activity. The presence of halogen atoms in the structure correlated with increased potency against viral entry mechanisms .
Materials Science
Building Block for Advanced Materials
4-Chloro-N-(3-fluoro-2-methylphenyl)benzamide serves as a versatile building block in synthesizing advanced materials such as polymers and nanomaterials. Its chemical stability and reactivity allow for the creation of materials with tailored properties.
- Data Table: Applications in Materials Science
| Application Type | Description | Example |
|---|---|---|
| Polymer Synthesis | Used as a monomer to create specialty polymers | Polymeric films with enhanced barrier properties |
| Nanomaterials | Acts as a precursor for nanostructures | Nanoparticles with specific catalytic properties |
Biological Studies
Interactions with Biological Macromolecules
Research has focused on the interactions between 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide and biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
- Case Study: In vitro studies demonstrated that derivatives of benzamide compounds could modulate enzyme activity, leading to potential applications in cancer therapy . The compound's ability to form hydrogen bonds enhances its interaction with target proteins, influencing their function.
Industrial Applications
Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique chemical properties make it suitable for applications in agrochemicals and pharmaceuticals.
- Data Table: Industrial Applications
| Industry | Application | Benefits |
|---|---|---|
| Agrochemicals | Pesticide formulation | Enhanced efficacy due to selective targeting |
| Pharmaceuticals | Drug intermediates | Improved synthesis pathways leading to higher yields |
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Positional Isomers
- 3-Chloro-N-(2-fluorophenyl)benzamide (): Substituents: Chloro at benzamide position 3, fluoro at aniline position 2.
- 4-Fluoro-N-(3-iodo-4-methylphenyl)benzamide ():
- Substituents: Fluoro at benzamide position 4, iodo and methyl on the aniline ring.
- Key difference: The larger iodine atom increases molecular weight (356.18 g/mol) and polarizability, which may enhance halogen bonding in receptor interactions .
Functional Group Variations
- 4-Chloro-N-(2-methylpropyl)benzamide ():
- Substituents: Chloro at benzamide position 4, branched alkyl chain (2-methylpropyl) on the amide nitrogen.
- Key difference: The aliphatic chain enhances lipophilicity (logP ~3.2), favoring membrane permeability over aromatic substituents .
- 4-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide ():
Anticancer Potential
- 4-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide ():
- N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide ():
- Benzothiophene core shows moderate cytotoxicity (IC₅₀ = 8 µM) against HeLa cells.
- The target compound’s simpler structure may lack this activity but could be synthetically more accessible .
Anti-inflammatory and Enzyme Inhibition
- 4-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide ():
- Demonstrates COX-2 inhibition (60% at 10 µM) via cyclopropylcarbamoyl interactions.
- The target compound’s fluoro and methyl groups may shift selectivity toward other targets, such as kinases .
Data Table: Key Comparisons
Uniqueness of 4-Chloro-N-(3-Fluoro-2-Methylphenyl)Benzamide
The compound’s uniqueness arises from its dual halogenation (Cl, F) and ortho-methyl group on the aniline ring. This combination balances electronic effects (Cl withdraws electrons, F modulates polarity) and steric bulk (CH₃), which may optimize interactions with hydrophobic enzyme pockets while maintaining solubility. For example, the fluoro group’s small size and high electronegativity could enhance hydrogen bonding compared to bulkier halogens like iodine , while the methyl group improves metabolic stability over unsubstituted analogs .
Biological Activity
4-Chloro-N-(3-fluoro-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group on the phenyl ring. These substituents can influence the compound's reactivity and interaction with biological targets.
The biological activity of 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide can be attributed to its ability to interact with specific proteins and enzymes in biological systems. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity through mechanisms such as:
- Nucleophilic Aromatic Substitution (S_NAr) : The chloro substituent can be displaced by nucleophilic side chains in target proteins, leading to covalent modifications that alter protein function .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions like cancer or inflammation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the nanomolar range against several cancer cell lines .
- Anti-inflammatory Effects : Benzamide derivatives are often evaluated for their ability to modulate inflammatory pathways, which could be beneficial for treating autoimmune diseases .
Case Studies
Several studies have explored the biological activity of benzamide derivatives:
- Anticancer Activity :
- Enzyme Inhibition :
- Research has identified that benzamides can bind covalently to target proteins via aromatic nucleophilic substitution, significantly impacting their biological activity. For example, modifications to the benzamide structure led to enhanced binding and inhibition of specific kinases involved in cancer progression .
Data Table: Biological Activity Comparison
| Compound Name | IC50 (nM) | Activity Type | Target/Pathway |
|---|---|---|---|
| 4-Chloro-N-(3-fluoro-2-methylphenyl)benzamide | TBD | Anticancer | Small cell lung cancer |
| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 900 | Anticancer | Various cancer cell lines |
| 4-Chloro-3-nitrobenzamide | 182 | Enzyme Inhibition | Protein Kinase |
| Benzaldehyde derivative | 127 | Anticancer | Microtubule dynamics |
Q & A
Q. What synthetic methodologies are optimal for preparing 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide, and how can amide bond formation be optimized?
Methodological Answer: The compound is typically synthesized via coupling reactions between substituted benzoic acids and anilines. Key reagents include:
- DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) for activating carboxyl groups under low-temperature conditions (-50°C) to minimize side reactions .
- 4-Nitrobenzoyl chloride as an acylating agent for amine functionalization, followed by purification via column chromatography .
Table 1: Optimization Parameters for Amide Bond Formation
| Reagent System | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC/HOBt | -50°C | 78–85 | ≥95% |
| EDCI/HOAt | RT | 65–72 | 90–93% |
| 4-Nitrobenzoyl Chloride | 0–5°C | 82–88 | ≥97% |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, C–Cl bonds in the benzamide moiety average 1.74 Å, with intermolecular hydrogen bonds stabilizing the crystal lattice .
- NMR Spectroscopy: H and C NMR (in DMSO-d6) confirm substitution patterns, with aromatic protons appearing at δ 7.2–8.1 ppm and carbonyl carbons at ~167 ppm .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 292.05) and fragmentation pathways .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported biological target affinities?
Methodological Answer: Discrepancies in target binding (e.g., PPARδ vs. bacterial enzymes) arise from conformational flexibility. Strategies include:
- Molecular Docking (AutoDock Vina): Compare binding poses of the compound’s trifluoromethyl and chloro substituents with active sites of PPARδ (PDB: 3TKM) and bacterial PPTases .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories to identify dominant interactions (e.g., covalent binding to Cys249 in PPARδ ).
Table 2: Key Binding Metrics for PPARδ vs. PPTases
| Target | Binding Energy (kcal/mol) | Key Residues | Covalent Modification |
|---|---|---|---|
| PPARδ | -9.2 ± 0.3 | Cys249, Phe273 | Yes (via sulfonyl) |
| PPTase (AcpS) | -6.8 ± 0.5 | Arg14, Asp45 | No |
Q. What experimental approaches validate the compound’s role in catalytic C–C coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: Use Pd(PPh3)4 as a catalyst with aryl halides (e.g., 4-bromotoluene) in THF/Na2CO3. Monitor conversion via GC-MS, achieving >85% yield under microwave irradiation (100°C, 30 min) .
- Fluorescence Quenching Assays: Track catalytic activity by measuring fluorescence intensity changes of Pb complexes at pH 7.4 (λex = 280 nm, λem = 345 nm) .
Q. How can degradation pathways and stability be analyzed under varying pH conditions?
Methodological Answer:
- Spectrofluorometric Analysis: Expose the compound to pH 2.7–10.1 (adjusted with HCl/NaOH). Major degradation products (e.g., 4-chlorobenzamide) form at pH >8, confirmed via UHPLC/MS .
- Kinetic Studies: Calculate rate constants (k) for hydrolysis using UV-Vis spectroscopy (λ = 254 nm). For example, k = 1.2 × 10 s at pH 10 .
Q. What strategies differentiate isomeric impurities during synthesis?
Methodological Answer:
- HPLC with Chiral Columns: Use a Chiralpak IA-3 column (hexane:isopropanol = 90:10) to resolve ortho- and para-chloro isomers. Retention times differ by 2.3 min .
- Vibrational Spectroscopy: FT-IR peaks at 1685 cm (C=O stretch) and 745 cm (C-Cl stretch) distinguish regioisomers .
Data Contradiction Analysis
Q. How to address conflicting reports on antibacterial vs. PPARδ antagonist activity?
Methodological Answer:
- Target-Specific Assays: Conduct in vitro enzyme inhibition assays (PPTase IC50 = 1.8 µM vs. PPARδ IC50 = 0.3 µM) to clarify selectivity .
- Gene Expression Profiling: Use RT-qPCR to measure CPT1a transcript levels in treated bacterial vs. mammalian cells. PPARδ antagonism reduces CPT1a by 70% in mammalian models only .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
